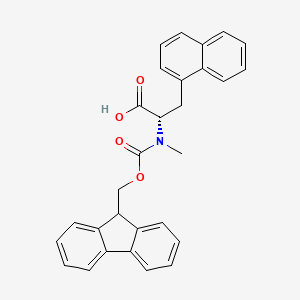
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine
概要
説明
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a naphthyl group attached to the alanine backbone. This compound is commonly used in peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Naphthyl Group Introduction: The naphthyl group is introduced via a coupling reaction with 1-naphthylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection, methylation, and coupling reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: EDCI and HOBt are frequently used as coupling reagents in peptide synthesis.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions on the naphthyl ring.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-3-(1-naphthyl)-L-alanine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.
Substituted Derivatives: Electrophilic substitution on the naphthyl ring yields various substituted derivatives.
科学的研究の応用
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and reactivity.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It serves as a building block in the design and synthesis of bioactive peptides and small molecules.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine involves:
Peptide Bond Formation: The free amino group reacts with carboxyl groups to form peptide bonds, facilitating the synthesis of peptides.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.
Pathways Involved: In biological systems, it can participate in pathways involving protein synthesis and modification.
類似化合物との比較
Similar Compounds
N-Fmoc-3-(1-naphthyl)-L-alanine: Lacks the methyl group, resulting in different reactivity and properties.
N-Fmoc-N-methyl-L-alanine: Lacks the naphthyl group, affecting its aromatic interactions.
N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine: Has the naphthyl group in a different position, altering its steric and electronic properties.
Uniqueness
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine is unique due to the combination of the Fmoc protecting group, methyl group, and naphthyl group, which confer specific reactivity and stability, making it valuable in peptide synthesis and other applications.
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-20-11-8-10-19-9-2-3-12-21(19)20)29(33)34-18-26-24-15-6-4-13-22(24)23-14-5-7-16-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVRUCBIMARVSP-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131916 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380327-68-3 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380327-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-1-naphthalenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


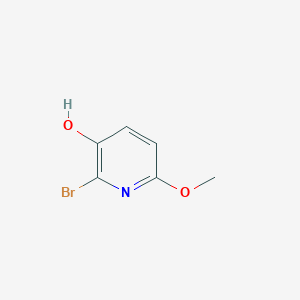
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)
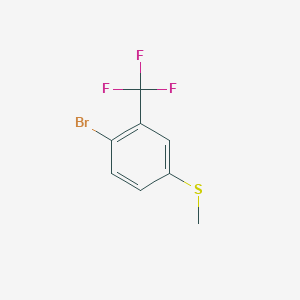
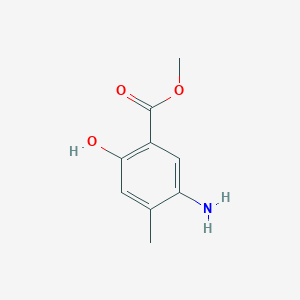
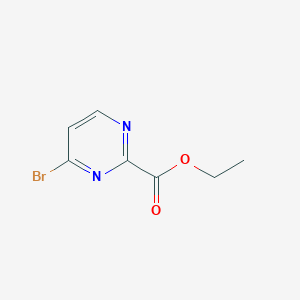

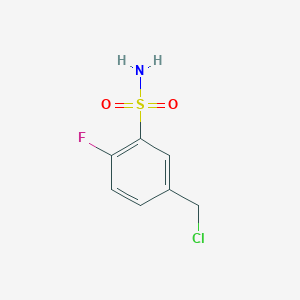
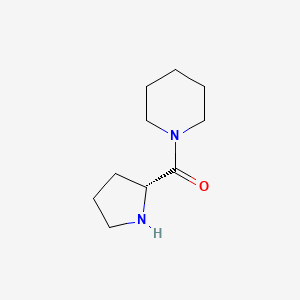
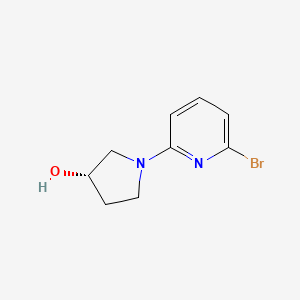
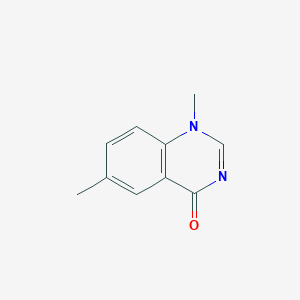

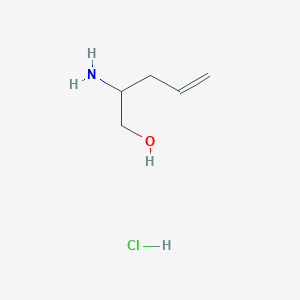
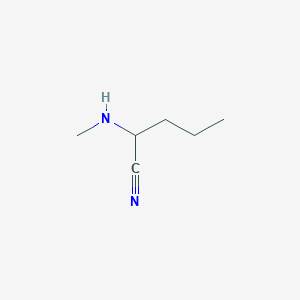
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
